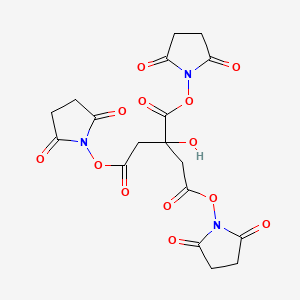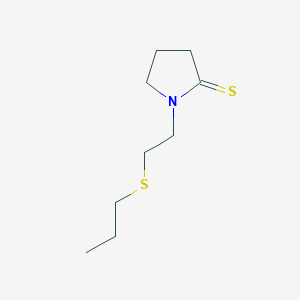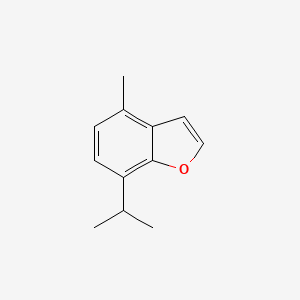
7-Isopropyl-4-methylbenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Isopropyl-4-methylbenzofuran is a benzofuran derivative, a class of compounds known for their diverse biological activities and potential applications in various fields. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Isopropyl-4-methylbenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of o-hydroxyacetophenone derivatives. For instance, the acylation of o-hydroxyacetophenone with isopropyl and methyl groups followed by cyclization can yield the desired benzofuran derivative .
Industrial Production Methods: Industrial production of benzofuran derivatives often employs catalytic processes to enhance yield and efficiency. Methods such as the McMurry reaction, which involves the reductive coupling of carbonyl compounds using low-valent titanium, are commonly used. This method is advantageous due to its high yield and fewer side reactions .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Isopropyl-4-methylbenzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzofuran ring into dihydrobenzofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce new substituents into the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzofuran-quinones, while reduction can produce dihydrobenzofurans .
Applications De Recherche Scientifique
7-Isopropyl-4-methylbenzofuran has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems.
Medicine: Benzofuran derivatives, including this compound, are investigated for their potential therapeutic properties, such as anti-tumor, antibacterial, and antiviral activities.
Industry: The compound is used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 7-Isopropyl-4-methylbenzofuran involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit certain enzymes or receptors, leading to their biological effects. The exact mechanism can vary depending on the specific structure and substituents of the compound .
Comparaison Avec Des Composés Similaires
Amiodarone: A benzofuran derivative used as an antiarrhythmic agent.
Angelicin: Known for its phototoxic and anti-inflammatory properties.
Bergapten: Used in the treatment of skin disorders like psoriasis.
Nodekenetin: Exhibits anti-cancer properties.
Xanthotoxin: Used in the treatment of vitiligo and psoriasis.
Usnic Acid: Known for its antimicrobial properties.
Uniqueness: 7-Isopropyl-4-methylbenzofuran stands out due to its specific substituents, which can impart unique biological activities and chemical reactivity. The presence of isopropyl and methyl groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C12H14O |
|---|---|
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
4-methyl-7-propan-2-yl-1-benzofuran |
InChI |
InChI=1S/C12H14O/c1-8(2)10-5-4-9(3)11-6-7-13-12(10)11/h4-8H,1-3H3 |
Clé InChI |
KFSNBWUMCLOSOL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=COC2=C(C=C1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


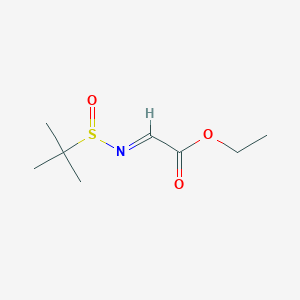
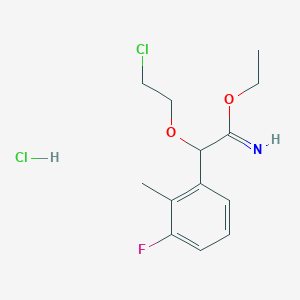
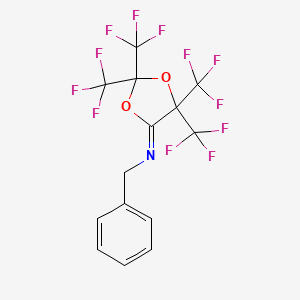
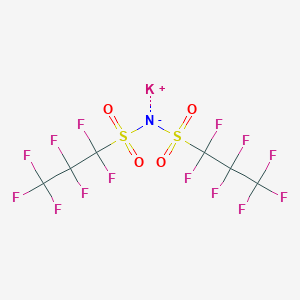
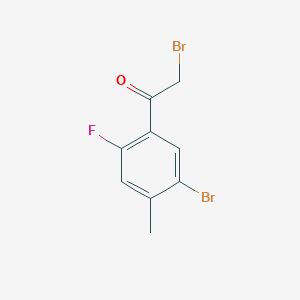
![2-(2-(Chloromethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12860735.png)

![(E)-2-[2-amino-4-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)prop-2-enoic acid](/img/structure/B12860759.png)
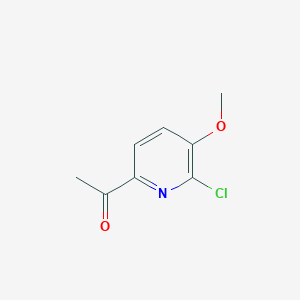
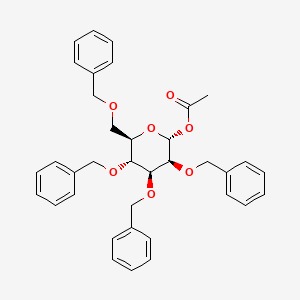
![tert-Butyl N-(4-cyano-1-bicyclo[2.1.1]hexanyl)carbamate](/img/structure/B12860772.png)
